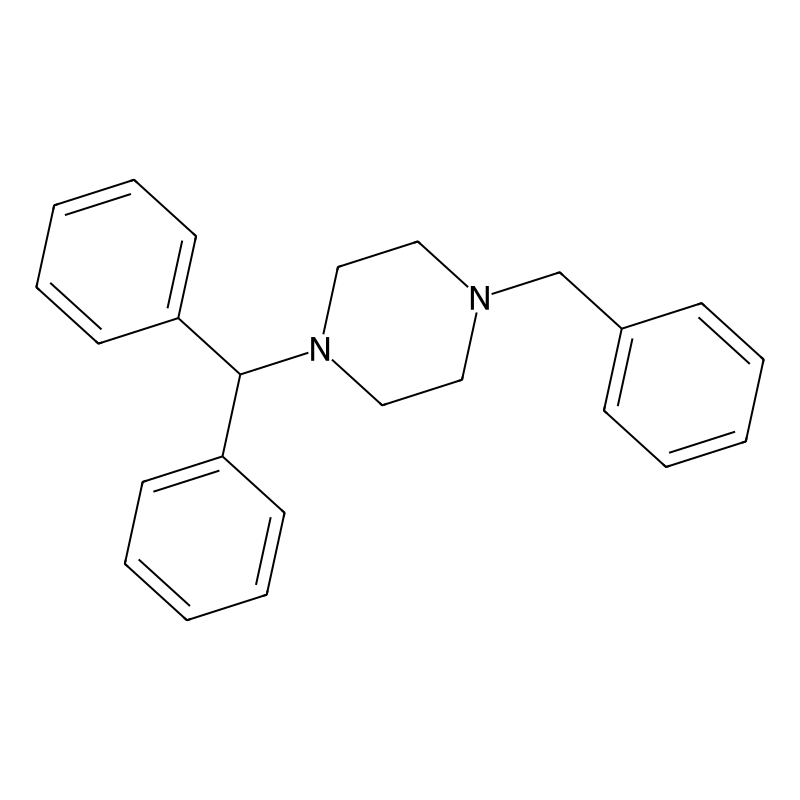

1-benzhydryl-4-benzylpiperazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Structural Similarities: BDMPP contains a piperazine ring, a common scaffold in many biologically active molecules. The presence of the benzyl and diphenylmethyl groups suggests potential interactions with enzymes or receptors that have binding pockets for aromatic groups [].

PubChem, a database of chemical information, lists BDMPP as an analogue of other piperazine derivatives []. Research on these analogues might provide clues for BDMPP's potential applications.

1-Benzhydryl-4-benzylpiperazine is a chemical compound belonging to the piperazine family, characterized by its unique structure that includes a benzhydryl group and a benzyl group attached to the piperazine ring. The molecular formula for 1-benzhydryl-4-benzylpiperazine is CHN, indicating it contains 23 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms. This compound exhibits properties that make it of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 1-benzhydryl-4-benzylpiperazine primarily involves nucleophilic substitutions and modifications of the piperazine ring. For instance, reactions with halogenated compounds can lead to the formation of various derivatives. The synthesis often employs methods such as:

- N-alkylation: This involves reacting piperazine with alkyl halides, such as benzyl chloride, to form the desired piperazine derivatives.

- Substitution reactions: The benzhydryl group can undergo electrophilic aromatic substitution, allowing for further functionalization.

1-Benzhydryl-4-benzylpiperazine has shown biological activity primarily as a ligand for various receptors, including those in the central nervous system. Studies indicate that it may interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders or as an analgesic. Its structural analogs have been studied for their affinities toward opioid receptors, indicating that modifications to its structure can significantly influence its pharmacological profile .

The synthesis of 1-benzhydryl-4-benzylpiperazine typically involves several steps:

- Formation of the piperazine base: This can be achieved by reacting piperazine with benzyl chloride in a suitable solvent.

- Introduction of the benzhydryl group: The benzhydryl moiety can be introduced through a nucleophilic substitution reaction where benzhydryl chloride reacts with the piperazine derivative.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

This compound has potential applications in:

- Pharmaceutical Research: Due to its receptor-binding capabilities, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Chemical Probes: It can be utilized in research to explore receptor-ligand interactions and elucidate signaling pathways in cellular models.

Interaction studies have revealed that 1-benzhydryl-4-benzylpiperazine exhibits selective binding properties toward certain receptors. For example, it has been noted for its high affinity towards delta-opioid receptors, which are implicated in pain modulation and emotional responses . Understanding these interactions helps in predicting its pharmacodynamic properties and potential therapeutic uses.

1-Benzhydryl-4-benzylpiperazine shares structural similarities with several other compounds in the piperazine class. Here are some comparable compounds:

The uniqueness of 1-benzhydryl-4-benzylpiperazine lies in its specific combination of substituents that may enhance its biological activity compared to other derivatives. Its ability to selectively bind to certain receptors while maintaining a favorable pharmacokinetic profile makes it a valuable compound for further research.